1,8-Dihydroxyanthraquinone-d6

Vue d'ensemble

Description

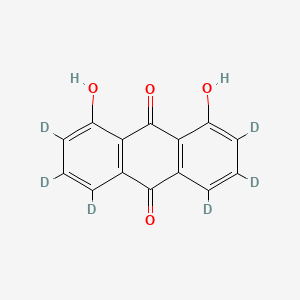

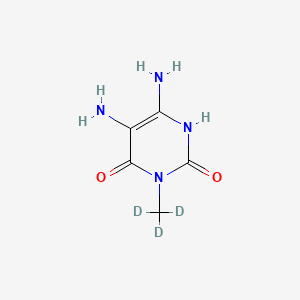

1,8-Dihydroxyanthraquinone-d6, also known as Dantron-d6, is a deuterated form of 1,8-Dihydroxyanthraquinone. This compound is characterized by the replacement of hydrogen atoms with deuterium, making it useful in various scientific studies, particularly in the field of spectroscopy. It is an orange-colored organic substance with significant applications in both research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,8-Dihydroxyanthraquinone-d6 can be synthesized through several methods:

Oxidation of Anthracene: One common method involves the oxidation of anthracene using a strong oxidizing agent such as potassium dichromate in the presence of sulfuric acid.

Hydroxylation of Anthraquinone: Another method involves the hydroxylation of anthraquinone using hydrogen peroxide in an alkaline medium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product. The reaction conditions are carefully controlled to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1,8-Dihydroxyanthraquinone-d6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into anthrones.

Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium dichromate, sulfuric acid.

Reduction: Tin(II) chloride, hydrochloric acid.

Substitution: Various halogenating agents.

Major Products:

Oxidation: Quinones.

Reduction: Anthrones.

Substitution: Halogenated anthraquinones.

Applications De Recherche Scientifique

1,8-Dihydroxyanthraquinone-d6 has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of dyes and pigments.

Biology: Studied for its potential antibacterial properties.

Medicine: Investigated for its use in anticancer therapies.

Industry: Utilized in the production of high-performance materials for energy storage

Mécanisme D'action

The mechanism of action of 1,8-Dihydroxyanthraquinone-d6 involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes such as phosphopantetheine adenylyltransferase, which is crucial for bacterial survival.

DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.

Comparaison Avec Des Composés Similaires

1,8-Dihydroxyanthraquinone-d6 is unique due to its deuterated nature, which makes it particularly useful in spectroscopic studies. Similar compounds include:

- 1,2-Dihydroxyanthraquinone (Alizarin)

- 1,4-Dihydroxyanthraquinone (Quinizarin)

- 1,5-Dihydroxyanthraquinone (Anthrarufin)

- 1,8-Dihydroxyanthraquinone (Dantron) These compounds share similar chemical structures but differ in the position of hydroxyl groups, leading to variations in their chemical properties and applications .

Propriétés

IUPAC Name |

1,2,3,6,7,8-hexadeuterio-4,5-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)12-8(13(7)17)4-2-6-10(12)16/h1-6,15-16H/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPFLULOKWLNNW-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C1[2H])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)